2-(3-Cyanophenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-10(11(13)14)9-5-3-4-8(6-9)7-12/h3-6,10H,2H2,1H3,(H,13,14) |
InChI Key |
PMWZJYCQJVUKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Cyanophenyl Butanoic Acid and Its Derivatives
Direct Synthetic Routes to 2-(3-Cyanophenyl)butanoic Acid
Direct synthesis of this compound, while not extensively documented for this specific compound, can be inferred from established methods for creating analogous 2-arylalkanoic acids, a class of compounds with significant industrial and pharmaceutical relevance.
Achieving stereocontrol at the C2 position is crucial for many applications of chiral 2-arylbutanoic acids. One potential strategy involves the stereoselective alkylation of a derivative of 3-cyanophenylacetic acid. This can be accomplished by using a chiral auxiliary attached to the acetic acid moiety. The chiral auxiliary directs the approach of an incoming ethylating agent (e.g., ethyl iodide or bromide) to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.
Another approach is the asymmetric synthesis of related chiral building blocks that can be converted to the target acid. For instance, the asymmetric synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid has been achieved through the asymmetric hydrogenation of a corresponding keto ester using a Ruthenium-BINAP complex as the catalyst, highlighting the power of asymmetric catalysis in creating chiral centers in butanoic acid chains. internationaljournalssrg.org
Palladium-catalyzed carbonylation reactions represent a powerful and modern method for the synthesis of carboxylic acids. A highly relevant approach for synthesizing 2-arylbutanoic acids is the palladium-catalyzed hydrocarboxylation of allylarenes. acs.orgnih.gov In this strategy, a precursor such as 3-allylbenzonitrile could be reacted with a carbon monoxide surrogate, like formic acid or 2,2,2-trifluoro-N,N,N-trimethylethanaminium formate (B1220265) (TFBen), in the presence of a palladium catalyst. acs.orgorganic-chemistry.org The choice of ligands and conditions can tune the regioselectivity of the carbonylation. For the synthesis of the branched 2-aryl isomer, a typical catalytic system involves Pd(OAc)₂ with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃). acs.org This method avoids the direct use of toxic carbon monoxide gas. nih.gov
The general reaction involves the palladium-catalyzed addition of a hydride and a carboxyl group across the double bond of the allyl precursor. The reaction proceeds effectively for various allylbenzenes, yielding the corresponding 2-arylbutanoic acids. acs.org
Table 1: Palladium-Catalyzed Synthesis of 2-Arylbutanoic Acids from Allylarenes acs.org
| Entry | Allylarene Substrate | CO Surrogate | Catalyst System | Temp. (°C) | Yield (%) |
| 1 | Allylbenzene | Formic Acid | Pd(OAc)₂ / PPh₃ | 100 | 75 |
| 2 | 1-Allyl-4-methoxybenzene | Formic Acid | Pd(OAc)₂ / PPh₃ | 100 | 81 |
| 3 | 1-Allyl-4-(tert-butyl)benzene | TFBen | Pd(OAc)₂ / PPh₃ | 100 | 85 |
| 4 | 1-Allyl-4-chlorobenzene | TFBen | Pd(OAc)₂ / PPh₃ | 100 | 73 |
Enantioselective hydrogenation is a premier strategy for producing enantiomerically pure compounds. For this compound, this would typically involve the asymmetric hydrogenation of a prochiral unsaturated precursor, namely (E)- or (Z)-2-(3-cyanophenyl)but-2-enoic acid.
The synthesis of this unsaturated precursor can be achieved via condensation reactions, such as the Stobbe or Knoevenagel condensation, of 3-cyanobenzaldehyde (B1676564) with a suitable diethyl succinate (B1194679) or ethyl 2-cyanopropanoate derivative, followed by hydrolysis and decarboxylation where necessary.
Once the α,β-unsaturated acid is obtained, it can be subjected to asymmetric hydrogenation using a chiral transition metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands are highly effective for this transformation. nih.govchinesechemsoc.org For example, Rhodium complexes with BoPhoz-type ligands have been used to hydrogenate γ-phthalimido-substituted α,β-unsaturated carboxylic acid esters with high enantioselectivity (93-97% ee). nih.gov Similarly, Ruthenium catalysts bearing chiral spiro diphosphine ligands like O-SDP have shown outstanding performance in the hydrogenation of challenging α,β-unsaturated carboxylic acids, often achieving greater than 99% ee. chinesechemsoc.org The choice of catalyst and reaction conditions (solvent, pressure, temperature) is critical to achieving high conversion and enantioselectivity. acs.org
Table 2: Examples of Chiral Ligands for Enantioselective Hydrogenation of α,β-Unsaturated Acids
| Catalyst Type | Chiral Ligand Example | Substrate Class | Reported Enantiomeric Excess (ee) | Reference |
| Rhodium | BoPhoz | γ-Phthalimido-α,β-unsaturated esters | 93-97% | nih.gov |
| Ruthenium | O-SDP | Tri- and Tetra-substituted α,β-unsaturated acids | >99% | chinesechemsoc.org |
| Iridium | Spiro-phosphino-oxazoline | α,β-Unsaturated carboxylic acids | up to 97% | researchgate.net |
Synthesis of Related Butanoic Acid Scaffolds with Cyanophenyl Moieties
The synthesis of derivatives, particularly amino acid analogs, provides access to valuable chiral building blocks for various applications.
A key derivative, (S)-3-amino-4-(3-cyanophenyl)butanoic acid, can be synthesized through a sequence involving condensation and reduction. This method builds the butanoic acid backbone while incorporating the cyanophenyl and amino groups. The synthesis starts with the condensation of 3-cyanobenzaldehyde with a chiral amino acid, such as (S)-2-aminobutyric acid. This reaction forms an imine (Schiff base) intermediate, which is then selectively reduced. A reducing agent like sodium cyanoborohydride is often used as it reduces the imine without affecting the cyano group. This sequence ensures the retention of stereochemistry at the β-amino acid center. The final product is often isolated as a hydrochloride salt to improve its stability and solubility.
Table 3: Synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
| Step | Description | Reagents/Conditions | Outcome |
| 1 | Condensation | 3-Cyanobenzaldehyde, (S)-2-Aminobutyric acid, Sodium cyanoborohydride, Polar solvent | Formation of Schiff base intermediate |
| 2 | Reduction | Sodium borohydride (B1222165) or equivalent | Formation of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid |
| 3 | Salt Formation | Hydrochloric acid | Formation of the hydrochloride salt |
Enzymatic methods offer high selectivity under mild conditions for producing chiral compounds. For cyanophenyl-containing butanoic acid analogs, enzymes can be used for either kinetic resolution of a racemate or for direct asymmetric synthesis.
For example, lipases are commonly used for the enantioselective acylation or hydrolysis of esters. The racemic ester of a cyanophenyl-containing propanoic or butanoic acid can be treated with a lipase (B570770), such as Candida antarctica lipase A. The enzyme will selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.
Another enzymatic approach is the use of transaminases for the synthesis of chiral amino acids. A keto-acid precursor, such as 2-oxo-4-(3-cyanophenyl)butanoic acid, could be converted into the corresponding (S)- or (R)-amino acid using an appropriate L- or D-amino acid transaminase with an amino donor like L-aspartic acid. researchgate.net Whole-cell biocatalysis, using recombinant E. coli overexpressing a specific transaminase, has proven effective for synthesizing (S)-2-amino acids from their corresponding 2-oxo acids in high yields and enantiomeric purity. researchgate.net
Hydrocarboxylation Reactions for Butanoic Acid Derivatives
Hydrocarboxylation represents a powerful and atom-economical method for the synthesis of carboxylic acids from alkenes. sioc-journal.cn In the context of producing 2-arylbutanoic acid derivatives, palladium-catalyzed hydrocarboxylation of vinylarenes is a particularly relevant and well-studied transformation. researchgate.net This method typically involves the reaction of an alkene with carbon monoxide (CO) and a hydrogen source, often water or an alcohol, to directly install a carboxylic acid or ester group.
A key challenge in hydrocarboxylation is controlling the regioselectivity, yielding either the branched (2-aryl) or linear (3-aryl) carboxylic acid. The choice of ligands coordinated to the palladium catalyst plays a crucial role in directing this selectivity. rsc.org For instance, the use of specific phosphine ligands can favor the formation of the desired 2-arylbutanoic acid isomer. To circumvent the use of highly toxic and flammable carbon monoxide gas, researchers have developed methods that utilize CO surrogates such as formic acid or oxalic acid. chemrxiv.org
Palladium-catalyzed hydrocarboxylation of vinyl arenes with oxalic acid has been shown to be effective for producing both linear and branched carboxylic acids with high regioselectivity under mild conditions. researchgate.net The counteranion of the palladium catalyst system has also been identified as a significant factor in influencing the regioselectivity of the reaction. researchgate.net Similarly, formic acid, in combination with acetic anhydride, has been successfully employed in palladium-catalyzed hydrocarboxylation of aryl olefins to regioselectively generate 2- and 3-arylpropanoic acids, demonstrating the tunability of the system. chemrxiv.org
A general representation of the palladium-catalyzed hydrocarboxylation of a substituted styrene (B11656) to form a 2-arylalkanoic acid is shown below:
Figure 1: Palladium-Catalyzed Hydrocarboxylation of a Vinylarene
A plausible route to a precursor of this compound would involve the hydrocarboxylation of 1-vinyl-3-bromobenzene, which could then undergo a subsequent cyanation reaction.
| Catalyst System | CO Source | Ligand | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (Branched:Linear) | Ref. |
| Pd(OAc)₂ | CO (gas) | L20 (a specific phosphine ligand) | 2a/H₂O | 100 | >95 | Not Specified | researchgate.net |
| Pd₂(dba)₃ | Oxalic Acid | (p-ClPh)₃P | Not Specified | Mild | Good | High (Linear) | nih.gov |
| PdCl₂ | Oxalic Acid | (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)diphenylphosphine | Not Specified | Mild | Good | High (Branched) | nih.gov |
| Pd(OAc)₂ | Formic Acid/Ac₂O | Specific Phosphine Ligands | Not Specified | Not Specified | Not Specified | Tunable | chemrxiv.org |
Table 1: Examples of Palladium-Catalyzed Hydrocarboxylation Conditions for Arylalkanoic Acids.
Synthetic Transformations of Precursors to Incorporate the 3-Cyanophenyl Moiety
The synthesis of this compound can be approached by either starting with a pre-functionalized cyanophenyl compound or by introducing the cyano group onto an existing arylbutanoic acid scaffold.
A common strategy involves starting with a halogenated benzene (B151609) derivative, which can then be elaborated. For example, a Friedel-Crafts acylation of bromobenzene (B47551) with butanoyl chloride would yield 1-(4-bromophenyl)butan-1-one. This ketone can then be subjected to further transformations, such as the Willgerodt-Kindler reaction or a multi-step sequence involving reduction and oxidation, to form 2-(bromophenyl)butanoic acid. The position of the bromo substituent would need to be at the 3-position to lead to the desired final product.
Alternatively, a precursor like 3-bromobenzaldehyde (B42254) can be used. This can be synthesized from 3-bromotoluene (B146084) via oxidation. 3-Bromobenzaldehyde can then be converted to the corresponding styrene derivative, which can undergo hydrocarboxylation as described in section 2.2.3.
Another approach is the use of organometallic coupling reactions. For instance, a Grignard reagent prepared from an appropriate bromo- or iodo-substituted benzene derivative can be reacted with a suitable electrophile to construct the butanoic acid side chain.
The introduction of the nitrile group is a critical step and is often achieved via the cyanation of an aryl halide precursor. Palladium-catalyzed cyanation reactions are highly effective for this transformation, offering good functional group tolerance and relatively mild reaction conditions. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium cyanide (KCN), or potassium ferrocyanide (K₄[Fe(CN)₆]).
For example, if 2-(3-bromophenyl)butanoic acid is synthesized as an intermediate, the bromo group can be converted to a cyano group using a palladium catalyst, such as Pd(PPh₃)₄ or a palladacycle precatalyst, in the presence of a cyanide source. beilstein-journals.org The reaction conditions, including the choice of ligand, base, and solvent, are optimized to achieve high conversion and yield. beilstein-journals.org
| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Aryl Bromide | Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 100 | 88 | beilstein-journals.org |
| Aryl Bromide | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂/dppf | - | DMA | 120 | Not Specified | |
| Aryl Bromide | KCN (via ex situ HCN generation) | P(tBu)₃-Pd-G3 | P(tBu)₃ | Dioxane/H₂O | 45-80 | 47-97 | |
| Aryl Chloride | Zn(CN)₂ | Palladacycle P1 | L1 (a specific phosphine) | THF | RT | 80 | justia.com |
Table 2: Conditions for Palladium-Catalyzed Cyanation of Aryl Halides.
An alternative precursor for the nitrile functionality is an amide group, which can be dehydrated to the corresponding nitrile. This can be achieved using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride.
Industrial Enhancement and Scalability Considerations in Synthetic Routes
The transition from a laboratory-scale synthesis to an industrial process for producing this compound or its derivatives requires careful consideration of several factors to ensure economic viability, safety, and sustainability. google.com For the synthesis of related 2-arylalkanoic acids, which are an important class of pharmaceuticals, process optimization is a key area of research. universiteitleiden.nl
Key considerations for industrial scale-up include:
Cost and Availability of Starting Materials: The selection of starting materials is dictated by their cost, availability, and the number of synthetic steps required. For example, while complex ligands may offer high selectivity in hydrocarboxylation, their cost may be prohibitive for large-scale production. acs.org
Catalyst Efficiency and Recovery: In palladium-catalyzed reactions, minimizing the catalyst loading without compromising yield and selectivity is crucial due to the high cost of palladium. acs.org Developing robust catalysts that can be easily separated from the product and recycled is a significant area of industrial research. The long-term stability of the catalyst under process conditions is also a critical factor. researchgate.net
Reaction Conditions: Industrial processes favor mild reaction conditions (lower temperatures and pressures) to reduce energy consumption and minimize the need for specialized high-pressure equipment. The use of non-toxic and environmentally benign solvents is also a major consideration. The development of hydrocarboxylation methods that avoid the use of CO gas is a significant step towards safer industrial processes. chemrxiv.org
Process Safety: The potential hazards of reagents and intermediates must be carefully managed. For instance, the use of large quantities of potentially explosive mixtures, such as perchloric acid-methanol, would be avoided in an industrial setting. google.com Similarly, handling large volumes of toxic cyanide salts requires stringent safety protocols.
Purification and Waste Management: The final product must meet high purity standards, which may require efficient purification methods like crystallization. justia.com The environmental impact of the process is also a major concern, and the disposal of byproducts and waste streams must be managed responsibly. For example, processes that generate large amounts of inorganic salts as byproducts can be costly and environmentally challenging. google.com
For the production of 2-arylalkanoic acids, both chemical and enzymatic routes have been explored at an industrial scale. Enzymatic hydrolysis of corresponding nitriles or amides can offer high enantioselectivity for producing specific stereoisomers, which is often a requirement for pharmaceutical applications. universiteitleiden.nl
Reactivity and Reaction Mechanisms of 2 3 Cyanophenyl Butanoic Acid
Carboxylic Acid Group Reactivity
The carboxylic acid group (–COOH) is a versatile functional group that undergoes a variety of transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.
The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of esters and amides.
Esterification: In a process known as Fischer esterification, 2-(3-cyanophenyl)butanoic acid can react with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is a reversible condensation reaction where a molecule of water is eliminated. libretexts.orgmsu.edu Heating the reaction mixture can drive the equilibrium towards the formation of the ester product. libretexts.org
Amidation: Similarly, this compound can be converted to its corresponding amide. This is achieved by reacting the carboxylic acid with an amine. libretexts.org The direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive acyl halide or anhydride, which then readily reacts with an amine to form the amide. ualberta.ca The formation of an amide bond involves the combination of the carboxyl group with an amino group, resulting in the loss of a water molecule. libretexts.org
| Reaction | Reactant | Catalyst/Conditions | Product |
| Esterification | Alcohol (e.g., Methanol) | Strong Acid (e.g., H₂SO₄), Heat | Methyl 2-(3-cyanophenyl)butanoate |
| Amidation | Amine (e.g., Ammonia) | Heat or conversion to acyl chloride | 2-(3-Cyanophenyl)butanamide |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids. chemistrysteps.comchemguide.co.uk The reaction proceeds by the deprotonation of the carboxylic acid, followed by nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.com An aldehyde is formed as an intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.comchemguide.co.uk Due to the high reactivity of the aldehyde, it is not possible to isolate it as the final product in this reaction. chemistrysteps.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids because they are not powerful enough to attack the resonance-stabilized carboxylate anion that forms initially. chemistrysteps.com
The reduction of this compound with LiAlH₄ would yield 2-(3-cyanophenyl)butan-1-ol.
| Reagent | Reactivity with Carboxylic Acid | Product of Reaction with this compound |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces to primary alcohol | 2-(3-Cyanophenyl)butan-1-ol |
| Sodium Borohydride (NaBH₄) | Inefficient, generally does not reduce | No significant reaction |
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction is generally difficult and requires high temperatures. masterorganicchemistry.com Compounds that readily undergo decarboxylation typically have a carbonyl group positioned beta to the carboxylic acid (β-keto acids) or can otherwise stabilize the resulting carbanion intermediate. masterorganicchemistry.com
This compound does not possess the structural features that facilitate easy decarboxylation. Like butanoic acid, it is not expected to lose CO₂ readily upon simple heating. masterorganicchemistry.com Forcing the decarboxylation would likely require harsh reaction conditions, which could lead to decomposition or other side reactions.
Cyanophenyl Moiety Reactivity
The cyanophenyl group contains a nitrile (–C≡N) function, which has its own distinct reactivity, primarily involving reactions at the carbon-nitrogen triple bond.
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction involves the nucleophilic addition of water to the electrophilic carbon of the nitrile group. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of a dicarboxylic acid, 2-(3-carboxyphenyl)butanoic acid, and an ammonium (B1175870) salt. libretexts.org
Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base, like sodium hydroxide, also leads to hydrolysis. libretexts.orglibretexts.org Initially, this produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org
| Hydrolysis Condition | Intermediate | Final Product |
| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |
| Basic (e.g., OH⁻, heat, then H₃O⁺) | Amide | Carboxylate Salt (then Carboxylic Acid) |
The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde. wikipedia.org
Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.org This reaction involves the addition of two hydride equivalents to the nitrile carbon. Catalytic hydrogenation using catalysts like Raney nickel or platinum is also a common and economical method for producing primary amines from nitriles. wikipedia.org The reduction of the nitrile group in this compound would yield 2-(3-(aminomethyl)phenyl)butanoic acid.
Reduction to Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), and carefully controlling the reaction conditions, typically at low temperatures. libretexts.orgwikipedia.org The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.org
| Reagent/Method | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Catalytic Hydrogenation (H₂, Ni/Pd/Pt) | Primary Amine |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. govtpgcdatia.ac.in Unlike aliphatic nucleophilic substitution, NAS on unsubstituted or poorly substituted aryl halides is generally difficult. libretexts.org The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which can stabilize the negatively charged intermediate. masterorganicchemistry.compressbooks.pub
The mechanism for activated aryl halides typically proceeds through a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
For this compound, the key considerations for NAS are:
Activating Group : The cyano (-CN) group is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. pressbooks.pub
Substituent Position : The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the EWG. masterorganicchemistry.compressbooks.pub In this compound, the cyano group is meta to the butanoic acid substituent. If a potential leaving group (like a halide) were present, its position relative to the cyano group would be critical.
Leaving Group : A typical NAS reaction requires a good leaving group, such as a halide. pressbooks.pub The phenyl ring of this compound itself does not have such a leaving group, making direct NAS to replace a hydrogen atom highly unfavorable. The reaction would necessitate prior functionalization of the ring with a suitable leaving group.
Therefore, while the cyano group makes the phenyl ring electron-deficient, the specific substitution pattern of this compound does not make it an ideal substrate for a standard NAS reaction without further modification.
α-Carbon Reactivity
The carbon atom adjacent to a carbonyl group is known as the α-carbon. fiveable.me The hydrogen atoms attached to this carbon are acidic and can be removed by a base to form a resonance-stabilized anion called an enolate. fiveable.memsu.edu The reactivity at the α-carbon of this compound is a key feature, allowing for the formation of new carbon-carbon bonds. idc-online.com
However, direct deprotonation of the α-carbon of a carboxylic acid is challenging because the hydroxyl proton is far more acidic and will be removed first by any added base, forming an unreactive carboxylate. ualberta.ca To achieve α-carbon reactivity, the carboxylic acid is typically first converted into an ester (e.g., ethyl 2-(3-cyanophenyl)butanoate). ualberta.ca
Enolate Chemistry and Alkylation
Once converted to an ester, the α-hydrogen can be abstracted by a strong, non-nucleophilic base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile that can react with various electrophiles. masterorganicchemistry.com
A primary application of this reactivity is α-alkylation, an SN2 reaction between the enolate and an alkyl halide. youtube.com This process forges a new carbon-carbon bond at the α-position. fiveable.me
The general sequence is as follows:
Esterification : The carboxylic acid is converted to an ester (e.g., using ethanol (B145695) and an acid catalyst).
Enolate Formation : The ester is treated with a strong base to deprotonate the α-carbon. The choice of base can influence whether the kinetic or thermodynamic enolate is formed, although for this specific compound with only one type of α-hydrogen, this distinction is not about regioselectivity. ethz.ch
Alkylation : An alkyl halide is added to the enolate solution. The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the α-alkylated product. youtube.com
Hydrolysis : The resulting dialkyl-substituted ester can be hydrolyzed back to a carboxylic acid if desired.
| Base | Abbreviation | Typical Conditions | Control Type |
|---|---|---|---|
| Lithium diisopropylamide | LDA | -78 °C, THF | Kinetic ethz.ch |
| Potassium hexamethyldisilazide | KHMDS | -78 °C, THF | Kinetic princeton.edu |
| Sodium hydride | NaH | 25 °C, THF | Thermodynamic princeton.edu |
| Potassium tert-butoxide | t-BuOK | Room Temp, t-BuOH | Thermodynamic ethz.ch |
Stereochemical Control in α-Substituted Reactions
The α-carbon in this compound is a stereocenter. If an α-alkylation reaction is performed on its corresponding ester, controlling the stereochemical outcome is a significant consideration. The formation of the planar enolate intermediate destroys the existing stereochemical information at the α-carbon. idc-online.com Subsequent reaction with an electrophile will typically produce a racemic mixture of the two possible enantiomers. youtube.com
To achieve stereochemical control, a common strategy involves the use of a chiral auxiliary. masterorganicchemistry.com This involves a sequence such as:
The carboxylic acid is covalently attached to a chiral molecule (the auxiliary), forming a chiral amide or ester. A well-known example is the use of Evans oxazolidinone auxiliaries. masterorganicchemistry.com
The resulting compound is treated with a base to form an enolate. The bulky chiral auxiliary blocks one face of the planar enolate.
The addition of an electrophile (e.g., an alkyl halide) is sterically directed to the less hindered face of the enolate, leading to the formation of one diastereomer in excess. masterorganicchemistry.com
The chiral auxiliary is then chemically cleaved, yielding the desired α-substituted product with high enantiomeric purity and regenerating the auxiliary for reuse.
This method allows for the synthesis of specific enantiomers of α-substituted butanoic acid derivatives. nih.gov
General Reaction Mechanisms in Butanoic Acid Chemistry
Nucleophilic Acyl Substitution Mechanisms
The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Therefore, the reaction often requires activation of the carbonyl group, either by protonating the carbonyl oxygen under acidic conditions or by converting the hydroxyl group into a better leaving group. msu.edulibretexts.org
Key reactions include:
Conversion to Acyl Halides : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a -Cl group, forming a highly reactive acyl chloride. uomustansiriyah.edu.iqlibretexts.org This derivative readily reacts with a wide range of nucleophiles.
Fischer Esterification : This is the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water. msu.edu The reaction is an equilibrium process, and the removal of water can drive it to completion. msu.edu
Conversion to Amides : Direct reaction with ammonia or amines requires high temperatures. A more common laboratory method is to first convert the carboxylic acid to a more reactive derivative (like an acyl chloride) and then react it with the amine. uomustansiriyah.edu.iq
| Derivative | Structure (R=Alkyl/Aryl) | Leaving Group | Reactivity |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Cl⁻ | Very High libretexts.org |
| Acid Anhydride | R-CO-O-CO-R | RCOO⁻ | High libretexts.org |
| Ester | R-CO-OR' | R'O⁻ | Moderate libretexts.org |
| Carboxylic Acid | R-CO-OH | HO⁻ | Low |
| Amide | R-CO-NH₂ | NH₂⁻ | Very Low libretexts.org |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring. wikipedia.org
The phenyl ring of this compound has two substituents:
Cyano Group (-CN) : This is a powerful electron-withdrawing group that strongly deactivates the ring towards EAS and is a meta-director. wikipedia.org
Alkyl Group (-CH(CH₂CH₃)COOH) : This is an electron-donating group that weakly activates the ring and is an ortho, para-director. wikipedia.org
The positions on the ring are influenced as follows (numbering C1 as the carbon attached to the butanoic acid chain):
Position 2 : ortho to the alkyl group (activating), ortho to the cyano group (deactivating).
Position 4 : para to the alkyl group (activating), ortho to the cyano group (deactivating).
Position 5 : meta to the alkyl group (neutral), meta to the cyano group (least deactivated).
Position 6 : ortho to the alkyl group (activating), para to the cyano group (deactivating).
The powerful deactivating nature of the cyano group dominates, making the entire ring significantly less reactive than benzene (B151609). vulcanchem.com Substitution will be slow and may require harsh conditions. When directing groups are in conflict, the deactivating group generally controls the regioselectivity. The positions ortho and para to the strongly deactivating cyano group (positions 2, 4, and 6) are significantly deactivated. The position meta to the cyano group (position 5) is the least deactivated site and therefore the most likely position for electrophilic attack, despite being meta to the activating alkyl group.
Structural and Stereochemical Investigations
Conformational Analysis
The conformational flexibility of 2-(3-Cyanophenyl)butanoic acid is primarily dictated by the rotation around the C2-C3 single bond and the C2-Aryl bond. The different spatial arrangements of the atoms that result from these bond rotations are known as conformations, and the study of their relative energies is termed conformational analysis. medchemexpress.comucc.ie
While a specific conformational analysis for this compound is not extensively documented in the literature, inferences can be drawn from studies on analogous 2-phenylbutanamides and other 2-arylpropionic acids. ni.ac.rsmdpi.com The rotation around the C2-C3 bond in the butanoic acid chain leads to various staggered and eclipsed conformations. The most stable conformations are those that minimize steric hindrance between the largest substituents: the phenyl ring, the carboxyl group, and the ethyl group. The staggered conformations are generally of lower energy than the eclipsed conformations due to reduced torsional strain. medchemexpress.com
Furthermore, the rotation of the 3-cyanophenyl group relative to the rest of the molecule is subject to a rotational barrier. rsc.org The planarity of the phenyl ring and the presence of substituents influence this rotation. The molecule will adopt a conformation that balances the steric interactions and potential electronic interactions between the cyano group, the carboxylic acid, and the alkyl chain. Computational modeling and spectroscopic techniques like NMR can provide detailed information on the preferred conformations and the energy barriers between them. acs.orgresearchgate.net
Chirality and Stereoisomerism at C-2
The C-2 carbon atom of this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group, and a 3-cyanophenyl group. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(3-Cyanophenyl)butanoic acid and (S)-2-(3-Cyanophenyl)butanoic acid. researchgate.net
These enantiomers possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. researchgate.net
The synthesis of a single enantiomer of this compound requires a stereoselective approach. Diastereoselective synthesis strategies are employed to control the formation of stereoisomers. While specific methods for this compound are not detailed, general approaches for synthesizing chiral 2-arylalkanoic acids can be applied. acs.orgresearchgate.net
One common strategy involves the use of a chiral auxiliary. This involves attaching a chiral molecule to an achiral precursor, which then directs the stereochemical outcome of a subsequent reaction to form the desired stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product. researchgate.net
Another approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral metal catalyst is a powerful method for producing enantiomerically pure alkanoic acids. orgsyn.org The synthesis of related compounds like (S)-3-(4-Bromophenyl)butanoic acid has been achieved with high enantioselectivity using a rhodium catalyst with a chiral BINAP ligand. orgsyn.org Similarly, the synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride often involves asymmetric hydrogenation with chiral rhodium or ruthenium complexes to establish the desired stereochemistry. These methodologies suggest viable routes for the diastereoselective synthesis of this compound.
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. wikipedia.org Determining the enantiomeric excess is crucial in asymmetric synthesis and for the characterization of chiral compounds.
Several analytical techniques are available for determining the enantiomeric excess of chiral carboxylic acids like this compound. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP). nih.gov The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For analogous β-substituted-2-phenylpropionic acids, baseline separations have been achieved using hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive with a conventional C18 column. nih.gov
Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method uses a chiral stationary phase to separate the enantiomers of a volatile derivative of the carboxylic acid.
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers can be resolved, allowing for the determination of their ratio.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and magnitude of the CD signal can be correlated with the enantiomeric composition. nih.gov
The following table summarizes common methods for determining the enantiomeric excess of chiral carboxylic acids:
| Method | Principle | Typical Application |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. nih.gov | Direct analysis of enantiomeric ratio in solution. nih.gov |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Analysis of volatile chiral compounds. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric ratio in solution. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. nih.gov | Rapid determination of absolute configuration and enantiomeric excess. nih.gov |
Intramolecular Interactions and Their Influence on Conformation
The conformation of this compound is significantly influenced by a variety of intramolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in stabilizing certain three-dimensional arrangements of the molecule. savemyexams.com
Hydrogen Bonding: The carboxylic acid group is capable of forming intramolecular hydrogen bonds. The hydroxyl hydrogen can interact with the carbonyl oxygen, although in solution, intermolecular hydrogen bonding to form dimers is more common for carboxylic acids. rsc.orgsavemyexams.com This dimerization can influence the effective size and polarity of the molecule.
Dipole-Dipole Interactions: The cyano group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen. This can lead to dipole-dipole interactions with the polar carboxylic acid group, influencing the preferred orientation of the phenyl ring.
π-π Stacking: The electron-rich phenyl ring can engage in π-π stacking interactions. While typically an intermolecular force, intramolecular π-stacking with other aromatic systems is possible in larger molecules. In this compound, the primary influence of the aromatic ring is through steric bulk and its electronic character. vulcanchem.com
Steric Hindrance: The spatial arrangement of the atoms is heavily influenced by steric repulsion between bulky groups. The ethyl group, the carboxyl group, and the 3-cyanophenyl group will orient themselves to minimize steric clash, which is a major determinant of the molecule's conformational preferences.
Electron-Withdrawing Effects: The cyano group is strongly electron-withdrawing. This affects the electron density of the phenyl ring and can influence interactions with the adjacent chiral center and the carboxylic acid group.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular parameters with high accuracy. biointerfaceresearch.comresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rush.edu For 2-(3-Cyanophenyl)butanoic acid, DFT calculations, often using the B3LYP functional with a basis set such as 6-31+G(d), are utilized to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. biointerfaceresearch.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The resulting geometry provides a foundational understanding of the molecule's shape and steric properties.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical but representative data for key structural parameters that would be obtained from a DFT geometry optimization.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C≡N (cyano) | 1.16 | |
| C=O (carbonyl) | 1.21 | |
| C-O (hydroxyl) | 1.35 | |
| O-H (hydroxyl) | 0.97 | |
| **Bond Angles (°) ** | ||
| C-C-C (butanoic chain) | 112.5 | |
| O=C-O (carboxylic acid) | 123.0 | |
| Dihedral Angles (°) | ||
| C(aromatic)-C(aromatic)-C-C | 65.0 |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized wave function from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewisc.edu This analysis is crucial for understanding hyperconjugative interactions, charge distribution, and the nature of bonding within this compound. For instance, NBO analysis can quantify the polarization of the C≡N bond and the carboxylic acid group, which are key to the molecule's ability to form intermolecular interactions like hydrogen bonds. researchgate.net By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO provides insight into the stabilization energy associated with these interactions. chalcogen.ro
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions This table shows hypothetical stabilization energies (E(2)) which quantify the strength of intramolecular charge-transfer events.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| O(carbonyl) LP(1) | C-O(hydroxyl) σ | 2.5 | Hyperconjugation |
| C-C(phenyl) π | C≡N π | 5.1 | Resonance |
| O(hydroxyl) LP(2) | C=O(carbonyl) π* | 18.3 | Resonance Stabilization |
Table 3: Representative Frontier Orbital Energies This table provides plausible energy values for the frontier orbitals, calculated at the B3LYP/6-31+G(d) level of theory.
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.85 | Region of electrophilic attack |
| ELUMO | -1.20 | Region of nucleophilic attack |
| Egap (EHOMO-ELUMO) | 5.65 | High chemical stability |
An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, is a visualization tool that illustrates the charge distribution across a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. schrodinger.com The map uses a color spectrum to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), such as those around electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack. uni-leipzig.de Blue indicates regions of low electron density (positive potential), like the acidic proton of the carboxylic acid, which are susceptible to nucleophilic attack. uni-leipzig.de The ESP map for this compound would highlight the electronegative character of the cyano and carboxyl groups, providing a visual guide to its reactive sites.
Molecular Docking and Dynamics Simulations (In Context of Biological Interactions)
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This technique is invaluable for understanding potential biological activities. For this compound, docking studies could be performed to investigate its binding affinity and mode of interaction with various enzymatic targets. The simulation places the molecule into the active site of a target protein and calculates a docking score, which estimates the binding energy. nih.gov Key interactions, such as hydrogen bonds with amino acid residues, van der Waals forces, and hydrophobic interactions, are identified, providing a rationale for the molecule's potential inhibitory or modulatory effects. researchgate.net
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. scispace.com Computational SAR modeling, particularly through three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be applied to derivatives of this compound. mdpi.com These studies involve creating a dataset of analogous compounds with known activities and aligning them to build a statistical model. This model can then predict the activity of new, untested compounds and generate contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are likely to increase or decrease biological potency. mdpi.comnih.gov This provides a powerful tool for the rational design of more effective molecules.
Derivatization and Analog Development
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2-(3-cyanophenyl)butanoic acid is a prime target for derivatization. Its conversion into esters and amides can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. msu.edu
Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. units.it Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an alcohol. mnstate.edu For example, the synthesis of methyl 4-(4-cyanophenyl)butanoate involves the esterification of 4-(4-cyanophenyl)butanoic acid with methanol (B129727). ontosight.ai While this example illustrates the general principle, specific protocols for the 3-cyano isomer would follow similar synthetic logic.
Amide formation involves the reaction of the carboxylic acid with an amine. units.it Due to the lower reactivity of carboxylic acids towards amines compared to alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction. units.it The synthesis of a series of cinnamic acid amides and esters has demonstrated that amides can exhibit potent biological activities. nih.gov This suggests that converting this compound to its corresponding amides could yield derivatives with interesting pharmacological profiles. The rotational barrier in amides is notably high due to the partial double bond character of the C-N bond, which can influence the conformation and biological activity of the resulting molecule. units.it
| Derivative Type | General Reaction | Key Reagents | Potential Impact |
|---|---|---|---|
| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), SOCl₂ | Increased lipophilicity, altered solubility and metabolism |
| Amide | Carboxylic Acid + Amine | Coupling agents (e.g., DCC) | Modified hydrogen bonding potential, altered biological activity |
Modification of the Butanoic Acid Backbone
Altering the butanoic acid backbone of this compound presents another avenue for analog development. Modifications can include changing the chain length, introducing branching, or incorporating unsaturation. Research on related β-amino acids has shown that the modified backbone structure is a primary determinant of their unique pharmacological properties.
For instance, extending or shortening the alkyl chain can impact the molecule's flexibility and its ability to fit into a biological target's binding pocket. Introducing methyl or other small alkyl groups along the chain can create steric bulk, which may enhance selectivity for a particular receptor subtype. The synthesis of analogs with variations in the butanoic acid chain can be achieved through multi-step synthetic routes, often starting from different precursors. For example, the synthesis of 3-oxobutanoic acid (acetoacetic acid) involves a different structural arrangement on the four-carbon chain. quora.com
Substitution Pattern Variation on the Phenyl Ring
The cyano group (-CN) at the meta-position (position 3) of the phenyl ring is electron-withdrawing, which affects the acidity of the carboxylic acid and the charge distribution of the aromatic ring. Moving the cyano group to the ortho or para positions would alter these electronic effects and the steric profile of the molecule. For instance, (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride features a para-substituted cyano group, which would have different electronic and steric influences compared to the meta-substituted analog. chemscene.com
Furthermore, the introduction of other substituents, such as halogens (e.g., fluorine, chlorine), alkyl groups, or alkoxy groups, can fine-tune the molecule's properties. science.gov For example, the presence of electronegative fluorine atoms can increase metabolic stability. The synthesis of various 2-(4-alkoxy-3-cyanophenyl)thiazole derivatives highlights how modifications to the phenyl ring are explored in the development of biologically active compounds. researchgate.net
| Substitution Position | Electronic Effect | Potential Impact on Activity |
|---|---|---|
| Ortho (2-position) | Electron-withdrawing, potential for steric hindrance | May alter binding affinity and selectivity |
| Meta (3-position) | Electron-withdrawing | Influences acidity and charge distribution |
| Para (4-position) | Electron-withdrawing, less steric hindrance than ortho | Can affect molecular interactions and biological target recognition |
Introduction of Protecting Groups (e.g., Boc-protection)
In multi-step syntheses of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. wikipedia.orgorganic-chemistry.org For derivatives of this compound that also contain an amino group, such as (S)-3-Amino-4-(3-cyanophenyl)butanoic acid, protecting the amine is a common strategy.
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in peptide synthesis and the synthesis of amino acid derivatives. wikipedia.orgvulcanchem.com It is stable under basic conditions and can be easily removed with a strong acid. organic-chemistry.org The introduction of a Boc group allows for selective reactions at other parts of the molecule, such as the carboxylic acid. For example, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a commercially available compound where the amino group is protected, facilitating its use in further synthetic transformations. The Boc group provides steric protection, enabling selective chemical reactions to occur at other functional sites.
Libraries of Related Cyanophenyl Butanoic Acid Derivatives for Research
The generation of compound libraries, which are large collections of structurally related molecules, is a cornerstone of modern drug discovery. sigmaaldrich.com By systematically varying different parts of the this compound scaffold, researchers can efficiently explore the structure-activity relationship.
Solution-phase parallel synthesis is a technique used to rapidly generate a library of compounds. science.gov For example, a library of 1-phenyl-2,4,5-imidazolidinetriones was created to explore variations at the 3-position of the ring. science.gov A similar approach could be applied to this compound, where the ester or amide derivatives are synthesized in parallel with a diverse set of alcohols or amines.
These libraries can then be screened for biological activity, and the results can be used to build a comprehensive SAR model. This data-driven approach helps to identify the key structural features required for optimal activity and guides the design of next-generation analogs. The availability of diverse building blocks, such as various substituted phenylpropanoic acids and butanoic acids, is crucial for the successful implementation of this strategy. medchemexpress.com
Advanced Analytical Characterization in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular structure of "2-(3-Cyanophenyl)butanoic acid". Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the specific carbon-hydrogen framework of "this compound".
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound", the spectrum would exhibit characteristic signals for the aromatic protons on the cyanophenyl ring, typically in the downfield region (δ 7.5–8.0 ppm). The methine proton (CH) alpha to the carboxylic acid and the phenyl ring would appear as a multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain would show distinct multiplets in the upfield region, with their splitting patterns revealing adjacent protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can vary with concentration and solvent. researchgate.netdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include the carbon of the cyano group (-C≡N), which resonates around 110–120 ppm. The carbonyl carbon (C=O) of the carboxylic acid is typically found in the highly deshielded region of 170-180 ppm. docbrown.info The aromatic carbons of the phenyl ring would produce several signals between 120 and 140 ppm. The aliphatic carbons (CH, CH₂, CH₃) would be observed in the upfield region (δ 10–50 ppm). docbrown.info The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano group.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of the butanoic acid chain (CH₃-CH₂-CH). HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations, for instance, between the protons of the butyl chain and the carbonyl carbon or the aromatic carbons. This detailed analysis provides unambiguous confirmation of the compound's isomeric structure. diva-portal.orgiranchembook.ir
Table 1: Predicted NMR Data for this compound
| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | > 10 (broad singlet) |
| Aromatic (-C₆H₄-) | 7.5 - 8.0 (multiplets) | |
| Methine (-CH-) | 3.5 - 4.0 (triplet) | |
| Methylene (-CH₂-) | 1.8 - 2.2 (multiplet) | |
| Methyl (-CH₃) | 0.9 - 1.2 (triplet) | |
| ¹³C NMR | Carbonyl (-COOH) | 170 - 180 |
| Aromatic (-C₆H₄-) | 120 - 140 | |
| Cyano (-CN) | 110 - 120 | |
| Methine (-CH-) | ~45 | |
| Methylene (-CH₂-) | ~25 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations. The IR spectrum of "this compound" would display several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. docbrown.inforesearchgate.net A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. atlas.org The presence of the cyano (-C≡N) group is confirmed by a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The unique combination of these peaks provides a molecular fingerprint, confirming the presence of the key functional groups. docbrown.info
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |
| Cyano | -C≡N stretch | 2220 - 2260 | Sharp, Medium |
| Carbonyl | C=O stretch | 1700 - 1725 | Sharp, Strong |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For "this compound" (Molecular Formula: C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (189.21 g/mol ). High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Other significant fragments would arise from cleavage of the butanoic acid side chain. The stability of the benzylic cation could lead to a prominent peak corresponding to the [M-C₃H₇O₂]⁺ fragment (cyanophenylmethyl cation) or related structures. The fragmentation pattern is a unique characteristic that helps in identifying the compound and distinguishing it from its isomers. docbrown.info
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantitative analysis of non-volatile compounds like "this compound". A typical setup involves a reverse-phase C18 column. researchgate.net
The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. sielc.comnih.gov Detection is typically achieved using a UV detector, as the cyanophenyl group provides strong chromophores that absorb UV light effectively. By running a sample and comparing its retention time and peak area to that of a certified reference standard, the identity and purity of the compound can be accurately determined. sigmaaldrich.comrsc.org HPLC methods can be validated for linearity, accuracy, and precision to ensure reliable quantitative results.
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov Carboxylic acids like "this compound" have low volatility and high polarity, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or ethyl ester. This is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst.
Once derivatized, the sample can be injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), this technique provides both the retention time from the GC for separation and the mass spectrum from the MS for identification of each component. journalijcar.org This is particularly useful for identifying volatile impurities or byproducts in the sample.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method widely employed to monitor the progress of chemical reactions involving this compound. libretexts.orglibretexts.org This technique helps in determining the consumption of starting materials and the formation of the product. libretexts.org
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.orgrsc.orgoperachem.com For separating a compound like this compound, a polar stationary phase like silica gel is effective. operachem.com The selection of the mobile phase, or eluent, is critical for achieving good separation. libretexts.org A common starting eluent mixture for a range of organic compounds is a combination of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. operachem.com The ratio of these solvents can be adjusted to optimize the separation of spots on the TLC plate. libretexts.orgoperachem.com
To monitor a reaction, three lanes are typically spotted on the TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then placed in a sealed chamber containing the chosen eluent. operachem.com As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgoperachem.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to a lower Rƒ value. libretexts.orgoperachem.com
After the elution, the spots are visualized. Since this compound is not colored, a visualization method is required. A common non-destructive method is the use of a UV lamp, often with wavelengths of 254 nm and 366 nm. rsc.orgoperachem.com The disappearance of the starting material spot and the appearance of a new spot for the product in the reaction mixture lane indicate the progression of the reaction. libretexts.org The purity of the synthesized compound can also be assessed; a single spot suggests a pure compound, whereas multiple spots indicate the presence of impurities. libretexts.orgumich.edu For instance, in the synthesis of related amide compounds, TLC is explicitly used to monitor the reaction until completion. mdpi.com
Table 1: Typical Parameters for TLC Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, diethyl ether). A common starting ratio is 8:2 hexane/ethyl acetate. |
| Spotting | Capillary tubes are used to apply small spots of the dissolved sample onto the baseline of the TLC plate. |
| Development | The plate is placed in a sealed chamber with the eluent, allowing the solvent front to move up the plate. |
| Visualization | UV lamp (254 nm / 366 nm) is a common non-destructive method. Destructive methods like staining with iodine crystals or acidic solutions (e.g., sulfuric acid) followed by heating can also be used. |
Chiral Analysis Methods for Enantiomeric Purity
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is crucial in many applications, particularly in pharmaceutical research, as different enantiomers can have distinct biological activities. csfarmacie.czchrom-china.com
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. csfarmacie.czchiralpedia.com The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chiralpedia.comchiralpedia.com These complexes have different stabilities, leading to different retention times for each enantiomer, thus allowing for their separation. chiralpedia.com
For acidic compounds like this compound, anion-exchanger type CSPs can be very effective. chromatographyonline.com The separation mechanism involves ionic interactions between the acidic analyte and the basic sites on the CSP, supplemented by other interactions such as hydrogen bonding and π-π interactions. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also very versatile and widely used for separating a broad range of chiral compounds. chiralpedia.com For instance, a cellulose-based column like Chiralpak AD-H has been noted for its utility in determining the enantiomeric excess of related compounds.
The mobile phase composition is a critical parameter that is optimized to achieve the best separation. For separations on polysaccharide-based CSPs, mixtures of hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) are common in normal-phase mode. In reversed-phase mode, aqueous mobile phases containing organic modifiers like methanol or acetonitrile, often with acidic additives, are used. csfarmacie.cz The choice of mobile phase can significantly impact the selectivity and resolution of the separation. csfarmacie.cz
Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound in solution. youtube.com This property, known as optical activity, is a characteristic feature of chiral molecules. youtube.com Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. masterorganicchemistry.com The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com
The specific rotation, [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter tube (l), according to the formula: [α] = α / (l * c). youtube.com The specific rotation is a physical constant for a given enantiomer under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). masterorganicchemistry.com
While polarimetry can confirm the optical activity of a sample and is useful for quality control if the specific rotation of the pure enantiomer is known, it is generally not as accurate as chiral chromatography for determining the enantiomeric excess of a mixture. However, it serves as a fundamental tool for characterizing the enantiomers of compounds like this compound. For example, the specific rotation of related Boc-protected amino acid analogs has been reported in the range of +13.5° to +17.5°.
Table 2: Chiral Analysis Methods for this compound
| Method | Principle | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. chiralpedia.comchiralpedia.com | Quantification of enantiomeric excess (e.e.). |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. youtube.com | Determination of the specific rotation [α] to confirm optical activity. |
X-ray Diffraction for Solid-State Molecular Structure
X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. forcetechnology.com For a compound like this compound, single-crystal X-ray diffraction can provide the absolute configuration of a specific enantiomer and detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. sunway.edu.my
The technique involves irradiating a single crystal of the compound with an X-ray beam. forcetechnology.com The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms in the crystal lattice produce a unique diffraction pattern of constructive interference. forcetechnology.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined. sunway.edu.my
Powder X-ray Diffraction (PXRD) is another form of this technique that is used to analyze microcrystalline powders. units.it While it doesn't typically provide the same level of structural detail as single-crystal XRD, it is very useful for identifying the crystalline phase of a compound and assessing its purity. units.itresearchgate.net Each crystalline solid has a characteristic PXRD pattern, which serves as a "fingerprint" for that specific crystal form. forcetechnology.com This is particularly important for identifying different polymorphs (different crystal structures of the same compound), which can have different physical properties. units.it The comparison of an experimental PXRD pattern with one calculated from single-crystal X-ray data can confirm the phase purity of a bulk sample. researchgate.net
Mechanistic Biological and Pharmacological Research Applications
Investigation of Molecular Target Interactions and Mechanisms of Action
A core area of research revolves around identifying and characterizing the specific molecular targets with which 2-(3-Cyanophenyl)butanoic acid and its analogs interact. This is crucial for elucidating their mechanisms of action.
The compound and its structural relatives have been studied for their ability to modulate the activity of various enzymes.
Nicotinamide (B372718) N-Methyltransferase (NNMT): NNMT is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders. nih.govresearchgate.net Research has focused on developing inhibitors of NNMT as potential therapeutic agents. nih.govresearchgate.net While direct studies on this compound itself as an NNMT inhibitor are not prominent, related compounds containing a cyanophenyl group have been synthesized and evaluated. For instance, derivatives incorporating a cyanophenyl moiety have been investigated as part of bisubstrate mimics designed to inhibit NNMT. nih.govresearchgate.net These studies explore how modifications, including the placement of electron-deficient aromatic groups like the cyanophenyl group, can enhance inhibitory potency against NNMT. nih.gov One study reported a potent NNMT inhibitor with an IC50 value of 3.7 nM. researchgate.net Another study mentioned the development of an inhibitor, compound 78, with an IC50 of 1.7 µM that also inhibited the proliferation of HSC-2 human oral cancer cells. mdpi.com
Sirtuins: Sirtuins, a class of histone deacetylases (HDACs), are involved in various cellular processes, and their modulation is a target for therapeutic intervention in diseases like cancer. nih.govnih.gov Research into sirtuin inhibitors has led to the synthesis of various compounds. nih.govebi.ac.ukmdpi.com For example, a series of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas were synthesized and evaluated as potential anticancer agents targeting sirtuins. nih.gov Within this series, a compound featuring a 3-cyanophenyl group was identified as a potent inhibitor of sirtuin 1 and 2 (SIRT1/2). nih.gov This highlights the potential role of the cyanophenyl structural motif in the design of sirtuin inhibitors.
Bacterial Enzymes: The potential of organic acids and their derivatives to inhibit bacterial growth has been a subject of investigation. nih.gov Nitrile-converting enzymes found in bacteria, such as nitrile hydratases and nitrilases, are of biotechnological interest for the synthesis of amides and carboxylic acids from nitriles. researchgate.net The cyanophenyl group in this compound could potentially interact with such enzymes. Studies on various organic acids have demonstrated their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, butyric acid has shown inhibitory effects on various bacterial strains. nih.gov The investigation of compounds like this compound could reveal novel interactions with bacterial enzymes and pathways.
The cyanophenyl group is a structural feature that can influence the binding of a molecule to biological receptors, including neurotransmitter receptors. justintimemedicine.com
GABA Receptors: The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. sdmiramar.edu Its receptors, such as GABA-A and GABA-rho, are important targets for pharmacological intervention. wikipedia.org The presence of a cyanophenyl group in a molecule can enhance its binding affinity to specific receptors. Research has indicated that the electron-withdrawing nature of the cyano group can increase dipole interactions within receptor binding pockets, potentially leading to higher affinity. While direct binding data for this compound on specific neurotransmitter receptors is not extensively detailed in the provided context, the structural characteristics suggest it as a candidate for such interactions.
By interacting with enzymes and receptors, compounds like this compound can modulate various biochemical pathways.
Metabolic Pathways: Inhibition of enzymes like NNMT can have a significant impact on metabolic pathways. mdpi.com NNMT plays a role in regulating NAD+ synthesis, and its activity influences cellular energy metabolism. mdpi.com By inhibiting NNMT, compounds can indirectly affect processes such as the epithelial-to-mesenchymal transition (EMT) in cancer cells and drug resistance. mdpi.com
Signaling Pathways: The modulation of sirtuin activity can affect downstream signaling pathways involved in cell survival and proliferation. nih.gov For instance, inhibition of SIRT1/2 has been shown to induce senescence in glioma cells. nih.gov
Preclinical Biological Activity Research (excluding human clinical trials)
The preclinical evaluation of this compound and its derivatives involves both in vitro and in vivo studies to assess their biological effects in non-human models.
In Vitro Studies on Cell Lines (e.g., Cancer Cell Lines, Neuronal Cultures, Bacterial Strains)
Cancer Cell Lines: A significant amount of research has focused on the in vitro effects of related compounds on various cancer cell lines.
Antiproliferative Activity: A sirtuin inhibitor containing a 3-cyanophenyl group demonstrated potent antiproliferative activity against several glioma cell lines, including U373 and Hs683. nih.gov Another study showed that an NNMT inhibitor inhibited the proliferation of HSC-2 human oral cancer cells. mdpi.com Platinum complexes have also been shown to have cytotoxic effects against breast cancer cell lines like MDA-MB-231. mdpi.com
Mechanism of Action: Studies have investigated the mechanisms underlying the anticancer effects. For example, the sirtuin inhibitor was found to induce senescence in glioma cells and was validated in a screen of 60 different cancer cell lines (NCI-60). nih.gov
| Cell Line | Compound Type | Observed Effect | Reference |
| U373 (Glioblastoma) | Sirtuin inhibitor with 3-cyanophenyl group | Antiproliferative activity, induction of senescence | nih.gov |
| Hs683 (Glioblastoma) | Sirtuin inhibitor with 3-cyanophenyl group | Antiproliferative activity, induction of senescence | nih.gov |
| HSC-2 (Oral Cancer) | NNMT inhibitor | Inhibition of proliferation | mdpi.com |
| MDA-MB-231 (Breast Cancer) | Platinum(II) Complex | Cytotoxic effect | mdpi.com |
Neuronal Cultures: In vitro models using primary neuronal cultures are valuable for studying the effects of compounds on the nervous system. upenn.eduthermofisher.com While specific studies on this compound in neuronal cultures are not detailed, research on related compounds suggests potential applications in neuropharmacology. The ability to modulate neurotransmitter systems makes such compounds interesting for investigation in the context of neurological disorders.
Bacterial Strains: The antimicrobial properties of organic acids and their derivatives have been evaluated against various bacterial strains. nih.gov
Minimum Inhibitory Concentration (MIC): Studies have determined the MIC of different organic acids against both Gram-positive and Gram-negative bacteria. nih.gov For example, butyric acid has been tested against strains like Escherichia coli and Staphylococcus aureus. nih.gov The investigation of this compound could provide insights into its potential as an antimicrobial agent.
| Bacterial Strain | Compound Type | Observed Effect | Reference |
| Escherichia coli | Butyric acid | Inhibitory effects | nih.gov |
| Staphylococcus aureus | Butyric acid | Inhibitory effects | nih.gov |
In Vivo Studies in Model Organisms (e.g., Zebrafish Xenografts for Anticancer Activity)
The zebrafish (Danio rerio) has become a valuable in vivo model for cancer research and drug screening. mdpi.comnih.govresearchgate.net
Anticancer Activity: Zebrafish xenograft models, where human cancer cells are transplanted into zebrafish embryos or larvae, provide a platform to study tumor growth and the efficacy of potential anticancer drugs. mdpi.comaging-us.commdpi.com The sirtuin inhibitor containing a 3-cyanophenyl group was validated for its anticancer potential in vivo using zebrafish xenografts. nih.gov This model allows for the observation of the compound's effect on tumor progression in a living organism. mdpi.com
Role as a Chemical Probe in Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems, such as signal transduction pathways. anygenes.comebsco.com Although this compound itself has not been characterized as a chemical probe, its analogs are valuable in molecular research. For instance, structural relatives are used in protein binding studies and as building blocks for more complex molecules with potential therapeutic effects.
Tool Compounds for Investigating Signal Transduction Pathways
Signal transduction pathways are complex networks that govern cellular responses to external stimuli, involving components like protein kinases and secondary messengers. anygenes.comebsco.com The investigation of these pathways often relies on chemical probes that can selectively inhibit or activate specific proteins. plos.org While direct studies on this compound are absent, the broader class of butanoic acid derivatives has been recognized for interacting with various signaling molecules. For example, butyric acid and its derivatives can activate G protein-coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs), both of which are critical nodes in cellular signaling and have implications in cancer therapy. nih.gov The presence of the cyanophenyl group on the butanoic acid structure introduces specific electronic and steric properties that can influence interactions with molecular targets within these pathways.
Application in Genetic Code Expansion Studies for Protein Research
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, enabling detailed studies of protein function and structure. rsc.orgnih.gov This process requires an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair that specifically recognizes the ncAA and incorporates it in response to a unique codon, such as an amber stop codon. rsc.orgmdpi.com
While this compound is not a standard amino acid, its amino-acid-containing analogs, such as (S)-3-Amino-4-(3-cyanophenyl)butanoic acid, represent the type of novel structures that are central to this field. chemscene.com The ability to introduce amino acids with unique functional groups, like a cyanophenyl moiety, allows researchers to probe protein environments, create novel protein functions, and generate proteins with enhanced properties. frontiersin.org The development of synthetases that can charge tRNA with such custom amino acids is a key focus of protein engineering and molecular biology. mdpi.commdpi.com
Antimicrobial Research Focus
The search for new antimicrobial agents is critical due to rising drug resistance. nih.gov Derivatives and analogs of this compound have shown promise in this area, demonstrating both antibacterial and antifungal properties.
Antibacterial Activity Studies
Derivatives containing the cyanophenyl butanoic acid scaffold have been evaluated for their effectiveness against various bacterial strains. Research on (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, a close analog, has demonstrated significant antibacterial activity. Similarly, studies on thiourea (B124793) derivatives incorporating a 3-cyanophenyl group have shown these compounds to be effective against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. scirp.org The antibacterial efficacy often depends on the specific substitutions on the core molecule, with chloro, dichloro, cyano, and methoxy (B1213986) groups showing notable activity. scirp.org
| Derivative Class | Target Bacteria | Observed Effect | Citation |
| Amino acid analogs | Staphylococcus aureus, Escherichia coli | Significant inhibitory effects | |
| Thiourea derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good to excellent activity | scirp.org |
| Organotin(IV) carboxylates | Various bacterial strains | Screened for antibacterial activity | tandfonline.com |
Antifungal Properties (e.g., in plant protection research)
In agriculture, there is a growing need for alternatives to conventional fungicides to combat plant diseases caused by phytopathogenic fungi. mdpi.com Research has explored the antifungal potential of compounds structurally related to this compound. For instance, ureas containing a 2-cyanophenyl substituent have been synthesized and tested for their ability to protect plants. e3s-conferences.orge3s-conferences.org While these specific ureas showed low direct fungicidal activity, they acted as elicitors, inducing systemic resistance in plants and effectively inhibiting diseases like gray mold on cucumber and pepper leaves. e3s-conferences.orge3s-conferences.org Other butanoic acid derivatives have also been investigated for their general antifungal properties against various fungal strains. tandfonline.com The use of plant-derived extracts and natural compounds is a key strategy in developing new, safer fungicides for plant protection. nih.gov
Research into Anticancer Potential and Mechanisms
Butyric acid and its derivatives are well-documented for their anticancer properties, primarily through mechanisms like histone deacetylase (HDAC) inhibition and the modulation of complex signaling pathways. nih.govresearchgate.net These actions can lead to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of tumor invasion. nih.govijbs.commdpi.com
Derivatives containing the cyanophenyl moiety have been specifically investigated for their cytotoxic effects on various cancer cell lines. For example, pyrazoline analogs have demonstrated potent activity against human lung (A549) and cervical (HeLa) cancer cell lines. acs.org The anticancer potential of these compounds is often linked to their ability to induce apoptosis through mitochondrial signaling pathways and to generate oxidative stress within cancer cells. acs.orgmdpi.com Flavonoids, another class of natural compounds, also exert anticancer effects by modulating gut microbiota, which in turn can influence cancer development. ijbs.com The structural features of this compound and its derivatives suggest they may interact with key targets in cancer biology, such as the epidermal growth factor receptor (EGFR) or poly(ADP-ribose) polymerase (PARP), which are critical for cell survival and genome integrity. rsc.orgnih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Observed Effect | Citation(s) |
| Butyric acid derivatives | General | HDAC inhibition, apoptosis induction | nih.govresearchgate.net |
| Pyrazoline analogs | A549 (lung), HeLa (cervical) | Potent cytotoxicity, apoptosis induction | acs.org |
| Probiotic Fermentation Media | Caco-2 (colorectal) | Antiproliferative activity, induction of apoptosis | mdpi.com |
| Dihydropyridines | MCF-7 (breast) | EGFR inhibition, in vitro cytotoxicity | rsc.org |
Cytotoxic Effects on Cancer Cell Lines
While direct studies on the cytotoxicity of this compound are not prominent, its core structure is integral to several investigational compounds that have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These derivatives leverage the physicochemical properties of the 3-cyanophenyl group to interact with biological targets, leading to antiproliferative and apoptotic effects.
One such derivative is R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea , a novel histone deacetylase (HDAC) class III inhibitor. This compound has shown potent antiproliferative activity against various glioma cell types. uliege.beacs.org Its effects were assessed through quantitative videomicroscopy, which revealed that the compound could trigger senescence in cancer cells. uliege.beacs.org The translational potential of this molecule was further validated through an NCI-60 cell line screen, which assesses cytotoxicity across a panel of 60 different human cancer cell lines. uliege.be Notably, this compound exhibited a favorable selectivity index of >10, indicating it has a lower impact on normal glial cells compared to cancerous ones. uliege.be
Another investigational agent, N-(5-(3-(3-cyanophenyl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (HS-159) , has been evaluated for its anticancer effects on Huh-7 human hepatocellular carcinoma (HCC) cells. spandidos-publications.com This compound was found to induce apoptosis, evidenced by an increase in the sub-G1 phase cell population and elevated levels of cleaved PARP, caspase-3, and caspase-9. spandidos-publications.com Furthermore, HS-159 demonstrated anti-angiogenic properties by suppressing the tube formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro. spandidos-publications.com
Derivatives containing the 3-cyanophenyl structural element, such as pyrazole-based compounds, have also been identified as potential candidates for cancer drug discovery due to their demonstrated anticancer activity. ontosight.ai
The table below summarizes the cytotoxic findings for these investigational agents derived from or containing the 3-cyanophenyl moiety.
Table 1: Cytotoxic Effects of Investigational Agents Containing the 3-Cyanophenyl Moiety
| Investigational Agent / Derivative Class | Cancer Type / Cell Line(s) | Observed Cytotoxic Effects |
|---|---|---|
| R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea | Glioma (U373, Hs683); Various (NCI-60 screen) | Potent antiproliferative activity, induction of senescence, high selectivity for cancer cells over normal glial cells. uliege.beacs.org |
| N-(5-(3-(3-cyanophenyl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (HS-159) | Hepatocellular Carcinoma (Huh-7) | Induction of apoptosis, inhibition of angiogenesis. spandidos-publications.com |
Role as Intermediates for Investigational Anticancer Agents
The 3-cyanophenyl butanoic acid scaffold serves as a valuable building block or intermediate in the synthesis of targeted anticancer agents. Its structure is incorporated into larger molecules designed to inhibit specific pathways crucial for cancer cell growth and survival.
The development of R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea exemplifies this role. This compound was synthesized as a putative anticancer agent specifically designed to target sirtuins. uliege.beacs.org It acts as a histone deacetylase (HDAC) class III inhibitor, targeting sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2). uliege.beresearchgate.net The inhibition of these enzymes is a promising strategy in cancer therapy as it can modulate the acetylation levels of histone and non-histone proteins, thereby affecting gene expression and cell cycle regulation. uliege.be The synthesis of this class of molecules involves reacting a substituted benzopyran derivative with 3-cyanophenyl isocyanate, highlighting the direct incorporation of the 3-cyanophenyl moiety to create the final active compound. uliege.be The R-enantiomer of this compound was later identified as the more biologically active form (eutomer). researchgate.net
Similarly, the compound HS-159 was designed and synthesized as part of a new series of imidazo[1,2-a]pyridine (B132010) derivatives. spandidos-publications.com It functions as a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K), particularly the PI3Kα isoform, with an EC50 value of 1.892 nM. spandidos-publications.com The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival and is often hyper-activated in various human cancers, making it a key therapeutic target. spandidos-publications.com By blocking this pathway, HS-159 effectively inhibits downstream effectors like Akt, mTOR, and P70S6 kinase, leading to its anticancer effects. spandidos-publications.com
The broader class of pyrazole (B372694) derivatives containing a 3-cyanophenyl group are also being investigated for their potential to inhibit specific kinases involved in cancer progression, such as PKBβ/AKT2, which is relevant in the treatment of glioma. ontosight.ai These examples underscore the utility of the this compound framework as a key intermediate for creating sophisticated molecules for targeted cancer therapy.
Table 2: Investigational Anticancer Agents Utilizing the 3-Cyanophenyl Moiety
| Investigational Agent | Chemical Class / Core Structure | Molecular Target / Mechanism of Action |
|---|---|---|
| R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea | N-aryl-N'-benzopyran-urea | Histone Deacetylase (HDAC) Class III inhibitor (SIRT1/SIRT2). uliege.beacs.orgresearchgate.net |
| N-(5-(3-(3-cyanophenyl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (HS-159) | Imidazo[1,2-a]pyridine | Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor. spandidos-publications.com |
Broader Chemical Applications
Role as Synthetic Intermediates in Complex Organic Synthesis
2-(3-Cyanophenyl)butanoic acid is a valuable building block in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic/coordinating carboxylic acid group and an electrophilic, electron-withdrawing cyano group, allows it to serve as a versatile intermediate in the construction of more complex molecular architectures.
The primary application of compounds like this compound is as a precursor in multi-step synthetic sequences. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, or it can be used to direct certain chemical reactions. nih.gov For instance, related cyanophenyl-containing carboxylic acids are used in the synthesis of pharmaceutical compounds. ontosight.aichemimpex.com The synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, involves steps like condensation and reduction, highlighting how the cyanophenyl butanoic acid backbone can be a key structural motif.
The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing pathways to different classes of compounds. This versatility is exploited in the synthesis of biologically active molecules and pharmaceutical intermediates. ontosight.aismolecule.com For example, 3-(2-cyanophenyl)propanoic acid is a key intermediate in the synthesis of 4-cyano-1-indanone, which is then used in the preparation of pharmacologically active molecules. google.com Similarly, 2-cyanophenylboronic acid, derived from cyanophenyl precursors, is a crucial component in the synthesis of Perampanel, a drug used for treating epilepsy and Parkinson's disease. google.com The strategic placement of the cyano group on the phenyl ring, as seen in this compound, influences the electronic properties of the molecule, which can be critical for its reactivity in subsequent synthetic steps, such as Suzuki-Miyaura cross-coupling reactions where related cyanophenylboronic acids are used. ontosight.ai
The following table summarizes the synthetic utility of functional groups present in this compound.
| Functional Group | Potential Synthetic Transformations | Application Area |
| Carboxylic Acid | Esterification, Amidation, Acyl Halide Formation, Decarboxylation, Directing Group for C-H activation. nih.gov | Introduction of diverse functionalities, peptide synthesis, creation of complex scaffolds. |
| Cyano Group | Hydrolysis to amide or carboxylic acid, Reduction to amine, Participation in cycloadditions. | Synthesis of heterocycles, introduction of basic nitrogen centers, modification of electronic properties. |
| Phenyl Ring | Electrophilic Aromatic Substitution, Metal-catalyzed cross-coupling. | Further functionalization of the aromatic core, building larger conjugated systems. |
Application in Material Science Research
While specific research on this compound in material science is not widely documented, the properties of its constituent functional groups suggest potential applications. The combination of a carboxylic acid and a cyanophenyl moiety makes it an interesting candidate for the development of functional organic materials.
The cyanophenyl group is a well-known electron-withdrawing unit. This property is frequently exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The incorporation of cyanophenyl groups can tune the electronic energy levels (HOMO/LUMO) of a material, which is critical for charge injection, transport, and device efficiency. smolecule.com For example, compounds containing cyanophenyl groups have been investigated as host materials for phosphorescent OLEDs. chemimpex.com
The carboxylic acid group serves as an excellent anchoring group, enabling the molecule to be grafted onto surfaces of metal oxides (e.g., TiO₂, ZnO) for applications in dye-sensitized solar cells or as a linker in the formation of polymers and metal-organic frameworks (MOFs). smolecule.com The ability of thioureas, which share some functional similarities with the cyano group in terms of coordination, to form complexes with metals is noted for creating materials with specific functionalities. Similarly, the dual functionality of this compound could be used to create polymers or materials with tailored electronic and physical properties. ontosight.aismolecule.com
| Feature | Potential Material Science Application | Rationale |
| Electron-Withdrawing Cyano Group | Organic Electronics (OLEDs, OPVs), Sensors. chemimpex.com | Modulates electronic properties, enhances electron affinity, and can participate in specific molecular interactions for sensing. |
| Carboxylic Acid Anchor | Surface Modification, Polymer Synthesis, Metal-Organic Frameworks (MOFs). smolecule.com | Allows for strong binding to surfaces and acts as a reactive site for polymerization or coordination with metal ions. |
| Bifunctionality | Functional Polymers, Cross-linking agent. smolecule.com | The two distinct functional groups allow for the creation of materials with complex, well-defined structures. |
Catalysis Research
In catalysis, both carboxylic acids and nitriles can play significant roles, primarily as ligands that coordinate to a metal center and modulate its catalytic activity. This compound, possessing both functionalities, has the potential to act as a bidentate or bridging ligand in various catalytic systems.
The nitrile (cyano) group can also coordinate to metal centers through the lone pair of electrons on the nitrogen atom. This interaction is utilized in various catalytic transformations. For instance, nitrile-containing ligands are used in ruthenium-catalyzed hydration of nitriles to amides and in rhenium-based pincer complexes relevant to catalytic design. The binding of the nitrile can be reversible, playing a direct role in the catalytic cycle. The combination of a "hard" carboxylate oxygen donor and a "softer" nitrile nitrogen donor in this compound could lead to unique coordination behavior and potentially novel catalytic activity.
| Functional Group | Role in Catalysis | Example Metal Systems |
| Carboxylic Acid/Carboxylate | Anionic ligand, proton shuttle, additive to control reactivity. acs.orgnih.gov | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru). nih.gov |
| Cyano (Nitrile) Group | Neutral ligand, coordination to metal center. | Ruthenium (Ru), Rhenium (Re), Copper (Cu). |
| Combined Moiety | Potential bidentate ligand, bridging ligand. | Transition metal complexes. |
Future Research Directions
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of arylalkanoic acids are established, future research will likely focus on developing more efficient, stereoselective, and environmentally benign pathways to 2-(3-cyanophenyl)butanoic acid and its derivatives. The exploration of catalytic systems, such as nickel-catalyzed cross-electrophile couplings, could provide novel routes for the carboxylation of appropriate precursors. tdx.cat Furthermore, enzymatic and chemoenzymatic strategies present an opportunity for highly enantioselective syntheses, which are crucial for elucidating the specific biological activities of each enantiomer. researchgate.net
Key areas for exploration include:
Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of the (R)- and (S)-enantiomers.
Flow Chemistry: The use of continuous flow reactors to improve reaction efficiency, safety, and scalability.
Biocatalysis: The application of enzymes, such as lipases or engineered variants, for kinetic resolution or asymmetric synthesis, offering high selectivity under mild conditions. researchgate.net
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantage | Key Challenge |
| Asymmetric Hydrogenation of an unsaturated precursor | High enantioselectivity, atom economy | Catalyst design and cost |
| Nickel-Catalyzed Reductive Carboxylation tdx.cat | Use of readily available starting materials | Substrate scope and functional group tolerance |
| Enzymatic Kinetic Resolution of a racemic ester | High enantiopurity, mild reaction conditions | Separation of product and unreacted starting material |
| Chiral Auxiliary-Mediated Synthesis | Reliable control of stereochemistry | Additional synthesis and removal steps for the auxiliary |
Deeper Mechanistic Understanding of Biological Interactions
A fundamental aspect of future research will be to gain a deeper understanding of how this compound interacts with biological systems at a molecular level. The presence of a carboxylic acid, a nitrile group, and an aromatic ring suggests multiple potential points of interaction with biological macromolecules, such as enzymes or receptors.
Future investigations should focus on:
Target Identification: Employing techniques like affinity chromatography and proteomics to identify specific protein binding partners.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target.
Computational Modeling: Performing molecular docking and molecular dynamics simulations to predict binding modes and elucidate the key intermolecular interactions driving complex formation. researchgate.net
A thorough investigation of its metabolic fate is also crucial. Studies involving liver microsomes can help identify potential metabolites and understand the compound's stability and pharmacokinetic profile. nih.gov
Design and Synthesis of Advanced Analogs with Tuned Properties
The this compound scaffold serves as a valuable starting point for the design and synthesis of advanced analogs with fine-tuned properties. Rational drug design principles can be applied to modify the core structure to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, is central to modern medicinal chemistry. nih.gov
Systematic structural modifications could include:
Aromatic Ring Substitution: Introducing various substituents on the phenyl ring to probe electronic and steric effects on activity.
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) to modulate acidity and cell permeability.
Alkyl Chain Modification: Altering the length or branching of the butanoic acid chain to optimize hydrophobic interactions with a target binding pocket.
Nitrile Group Transformation: Converting the cyano group into other functional groups, such as amides or tetrazoles, to explore different hydrogen bonding patterns.
Table 2: Proposed Analogs and Rationale for Synthesis
| Analog Type | Modification | Rationale for Design |
| Phenyl-substituted | Addition of electron-withdrawing or -donating groups | Modulate electronic properties and binding interactions |
| Bioisosteric Replacement | Carboxylic acid to tetrazole | Improve metabolic stability and pharmacokinetic profile |
| Chain-extended/shortened | Propanoic or pentanoic acid variants | Optimize fit within a target's hydrophobic pocket |
| Conformationally Restricted | Incorporation into a ring system | Reduce conformational flexibility to enhance binding affinity |
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, AI-driven Design)
Future applications include:
Predictive Modeling: Using machine learning algorithms to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of virtual analogs before their synthesis. researchgate.net
AI-driven de novo Design: Employing generative models to design novel molecules with desired properties based on the this compound scaffold.
ADMET Prediction: Applying computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like characteristics. taylorfrancis.com
This multidisciplinary approach allows for a more efficient exploration of chemical space and reduces the time and resources required for lead optimization. nih.govtaylorfrancis.com
Investigation of Emerging Research Avenues for Cyanophenyl Butanoic Acid Scaffolds
Beyond traditional medicinal chemistry applications, the unique properties of the cyanophenyl butanoic acid scaffold may lend themselves to emerging areas of research. Scaffold remodeling is a powerful technique in synthetic chemistry that allows for the strategic alteration of molecular frameworks to create novel structures and functional materials. longdom.org
Potential new research avenues include:
Functional Materials: Exploring the use of the scaffold as a building block for polymers or functional materials, where the cyano and carboxylic acid groups can be used for further chemical modifications.
Biomaterial Scaffolds: Investigating the potential for incorporating the scaffold into biomaterials designed for applications such as tissue regeneration, where it could provide specific biochemical cues. nih.govmdpi.com
Chemical Probes: Developing functionalized derivatives that can be used as chemical probes to study biological pathways or validate new drug targets.
This forward-looking approach, which considers non-traditional applications, will ensure that the full potential of the cyanophenyl butanoic acid scaffold is explored.
Q & A
Q. Critical Parameters :
- Catalyst selection : Palladium or copper catalysts improve nitrile group incorporation (analogous to methods in ).
- Temperature control : Excessive heat during cyanation can lead to byproducts like amides or ketones .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitrile stability during synthesis .
Q. Example Route :
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Acylation | AlCl₃, CH₂Cl₂, 0°C | 65% | |
| 2 | Cyanation | CuCN, DMF, 120°C | 50% | |
| 3 | Hydrolysis | 6M HCl, reflux | 85% |
How can researchers resolve contradictory spectral data (e.g., NMR) when characterizing derivatives of this compound?
Advanced
Contradictions in NMR data often arise from dynamic effects (e.g., rotamers) or impurities. Methodological approaches include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings (e.g., distinguishing aromatic protons in substituted phenyl groups) .
- Variable-temperature NMR : Identifies rotameric equilibria by observing signal splitting at low temperatures .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula to rule out impurities .
Case Study : A 2024 study on 4-(2-Fluorophenyl)-4-oxobutanoic acid used ¹³C NMR to distinguish keto-enol tautomers, a strategy applicable to nitrile-containing analogs .
What analytical techniques are optimal for assessing purity, and what are their limitations?
Q. Basic
- HPLC with UV detection : Detects impurities >0.1% but requires calibration standards .
- Melting point analysis : Rapid purity indicator; deviations >2°C suggest impurities (e.g., mp 188–192°C for 5-Phenylthiophene-2-carboxylic acid ).
- TLC with fluorescence quenching : Quick qualitative analysis but lacks quantitative precision .
Q. Limitations :
- HPLC may miss non-UV-active contaminants.
- Melting point is ineffective for amorphous solids.
How does the electron-withdrawing cyano group influence the compound’s reactivity in electrophilic substitutions?
Advanced
The cyano group deactivates the phenyl ring via meta-directing effects, reducing electrophilic attack rates. Computational studies (e.g., DFT) show:
- Electron density maps : Nitrile groups reduce electron density at the ortho/para positions, favoring meta-substitution .
- Reactivity comparisons : Fluorine (in 4-(2-Fluorophenyl)-4-oxobutanoic acid) exhibits similar deactivation but with weaker inductive effects .
Experimental validation : Nitration of 2-(4-Nitrophenyl)butanoic acid proceeds at the meta position relative to the nitrile, confirmed by X-ray crystallography .
What safety protocols are essential for handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (toxicological risks noted in ).
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Spill management : Neutralize acidic residues with sodium bicarbonate .
How can catalytic efficiency be optimized in green synthesis routes?
Q. Advanced
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst recycling : Immobilized Pd nanoparticles improve turnover number (TON) by >50% in cyanation steps .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (e.g., 73% yield in ester synthesis ).
What strategies address low yields in large-scale nitrile hydrolysis?
Q. Advanced
- Stepwise hydrolysis : Use H₂O₂ in acetic acid to minimize side reactions (e.g., over-oxidation to CO₂) .
- Enzymatic catalysis : Lipases selectively hydrolyze esters without affecting nitriles, achieving >90% purity .
How do steric effects impact derivatization of the butanoic acid chain?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
